molecular formula C19H22BrNO3 B2493431 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide CAS No. 302949-73-1

2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No. B2493431
CAS RN: 302949-73-1
M. Wt: 392.293
InChI Key: PSUQZKOYOFEGGY-UHFFFAOYSA-N
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Description

The compound "2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as bromophenyl, tert-butyl, methoxyphenyl, and acetamide groups. These compounds are of interest due to their potential biological activities and physical properties, which can be inferred to some extent to the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, which were investigated both experimentally and theoretically . Another example is the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, which was achieved through alkylation and nitration under specific conditions . These methods could potentially be adapted for the synthesis of "2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide".

Molecular Structure Analysis

The molecular structure of related compounds shows various interactions and conformations. For example, in the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angles between different groups within the molecule were determined, and the presence of intermolecular hydrogen bonds and C-H...π contacts were noted . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their functional groups. The presence of bromo and methoxy groups often suggests potential sites for further chemical reactions, such as substitutions or coupling reactions. The acetamide group is also a key functional group that can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, such as FT-IR, NMR, and mass spectrometry. These compounds often exhibit interesting properties like high first hyperpolarizability, indicating their suitability for nonlinear optical (NLO) studies . The presence of strong electron-withdrawing or electron-donating substituents can significantly affect the physical properties, such as solubility and melting points, as well as the chemical reactivity of the compounds .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Research on synthetic phenolic antioxidants (SPAs), which include compounds structurally related to 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide, has been extensive due to their industrial and commercial importance. SPAs are utilized in a variety of applications to retard oxidative reactions and extend product shelf life. Studies have focused on their occurrence in the environment, human exposure, and toxicity, indicating a need for the development of novel SPAs with lower toxicity and migration potential to reduce environmental pollution Runzeng Liu & S. Mabury (2020).

Environmental Impact and Degradation

The degradation of acetaminophen, a compound with a functional group similar to 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide, via advanced oxidation processes (AOPs) has been studied to understand the kinetics, mechanisms, and by-products of degradation. This research helps in the environmental management of pharmaceutical pollutants, contributing insights into potential degradation pathways for similar compounds Mohammad Qutob et al. (2022).

Bioactivities of Analogous Compounds

Studies on 2,4-Di-tert-butylphenol and its analogs, which share structural similarities with 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide, highlight the natural sources and bioactivities of these compounds. They exhibit potent toxicity against almost all tested organisms, including their producers, suggesting that these compounds' primary function in producing organisms might be endocidal regulation Fuqiang Zhao et al. (2020).

Catalyst Applications

Research into selective organic synthesis over metal cation-exchanged clay catalysts has explored the facilitation of aromatic alkylation, indicating potential pathways for the synthesis of compounds like 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide. These catalysts could be regenerated and reused several times, offering a sustainable approach to chemical synthesis Jun-ichi Tateiwa & S. Uemura (1997).

Pharmacological Activities

The exploration of phenoxy acetamide derivatives for pharmacological activities underscores the potential of compounds like 2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide in the development of new pharmaceuticals. This research focuses on the synthesis and activities of phenoxy acetamide derivatives, aiming to enhance the quality of life through the discovery of safe and effective therapeutic agents Fares Hezam Al-Ostoot et al. (2021).

properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-19(2,3)16-10-13(20)8-9-17(16)24-12-18(22)21-14-6-5-7-15(11-14)23-4/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUQZKOYOFEGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-(tert-butyl)phenoxy)-N-(3-methoxyphenyl)acetamide

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